2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1375069-38-7
VCID: VC0111793
InChI: InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
SMILES: C1CCN(C1)C2=C(C(=CC=C2)Br)C=O
Molecular Formula: C11H12BrNO
Molecular Weight: 254.127

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

CAS No.: 1375069-38-7

Cat. No.: VC0111793

Molecular Formula: C11H12BrNO

Molecular Weight: 254.127

* For research use only. Not for human or veterinary use.

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde - 1375069-38-7

Specification

CAS No. 1375069-38-7
Molecular Formula C11H12BrNO
Molecular Weight 254.127
IUPAC Name 2-bromo-6-pyrrolidin-1-ylbenzaldehyde
Standard InChI InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Standard InChI Key IAKLFSBFDYBQIJ-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=C(C(=CC=C2)Br)C=O

Introduction

Chemical Properties and Structure

Basic Chemical Identification

The table below presents the key identification data for 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde:

PropertyValue
CAS Number1375069-38-7
Molecular FormulaC₁₁H₁₂BrNO
Molecular Weight254.12 g/mol
MDL NumberMFCD22205829
SynonymsBenzaldehyde, 2-bromo-6-(1-pyrrolidinyl)-

This compound is characterized by its specific molecular structure that includes three key functional groups attached to a benzene ring: a bromine atom, a pyrrolidine ring, and an aldehyde group .

Structural Features and Reactivity

The compound's structure can be described as a benzaldehyde scaffold with two key modifications:

  • A bromine atom at the ortho position (position 2), which enhances reactivity for various coupling reactions and provides a site for further functionalization

  • A pyrrolidine ring connected to the benzene core at position 6, which introduces a tertiary amine functionality that affects the electronic properties of the aromatic system

The presence of the aldehyde group makes this compound particularly useful for further transformations such as condensation reactions, reductions, or oxidations. The combination of these functional groups creates a versatile synthetic intermediate with multiple reactive sites that can be selectively modified using appropriate reaction conditions.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde typically involves several key steps, as outlined in the available data:

  • Introduction of the pyrrolidine ring through nucleophilic substitution reactions, typically starting with an appropriately substituted halobenzene

  • Bromination of the benzene ring via electrophilic aromatic substitution, carefully controlled to achieve regioselectivity

  • Introduction of the formyl group (aldehyde) using formylation reactions such as the Vilsmeier-Haack reaction

The optimization of reaction conditions, including temperature and solvent choice, is crucial for achieving high yields and purity in the synthesis of this compound. The specific ordering of these steps may vary depending on the starting materials and the desired efficiency of the synthetic route.

Reaction Considerations

When synthesizing 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, several factors must be considered:

  • Regioselectivity in the bromination step to ensure proper placement of the bromine atom

  • Protection and deprotection strategies may be necessary depending on the synthetic route

  • Purification techniques to separate the desired compound from reaction byproducts

  • Scale-up considerations for larger-scale synthesis

These synthetic challenges highlight why this compound is typically commercially available from specialized chemical suppliers rather than being prepared in individual research laboratories without specific expertise in organic synthesis.

Applications and Research Significance

Applications in Organic Synthesis

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde serves as a valuable building block in organic synthesis due to its unique structure and reactivity. The compound offers several advantages as a synthetic intermediate:

  • The bromine atom provides a reactive site for transition metal-catalyzed coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)

  • The aldehyde group can participate in various condensation reactions to form new carbon-carbon bonds

  • The pyrrolidine group introduces nitrogen functionality and can influence the electronic properties of derivatives

These features make the compound particularly useful for constructing more complex molecular architectures, especially those requiring specific substitution patterns around an aromatic core.

SupplierCountryProduct NumberContact Information
TRCNot specifiedB694905Not provided
AK ScientificNot specifiedV2773Not provided
Matrix ScientificNot specified104489Not provided
AOBChemNot specified26767Not provided
AlichemNot specified1375069387Not provided
Combi-BlocksUSASH-5455Tel: 858-635-8950
Jiangsu Aikon Biopharmaceutical R&DChinaNot providedTel: 025-66099280
BePharm LtdChinaNot providedTel: 400-685-9117

This availability from multiple suppliers indicates the compound's relevance in chemical research and development .

ManufacturerProduct NumberPackagingPrice (USD)
TRCB6949051g$330
AK ScientificV27735g$851
Matrix Scientific1044891g$1143
AOBChem26767 (97% purity)25g$1964
Alichem13750693875g$442.38

These prices indicate that 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is a relatively high-value chemical reagent, which is typical for specialized synthetic intermediates with specific applications in research and development .

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